molecular formula C13H11NO3S B3303127 Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate CAS No. 920113-32-2

Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate

Cat. No. B3303127
CAS RN: 920113-32-2
M. Wt: 261.3 g/mol
InChI Key: IHIDTJBBOHQPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved in good yields by O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, a thiamine metabolite, under phase transfer catalysis conditions followed by N-alkylation . The yield was 60%, with a melting point of 200–202 °C .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been used in various chemical reactions . For example, they have been used as a corrosion inhibitor for AA6061 alloy in 0.05 M HCl solution .

Advantages and Limitations for Lab Experiments

Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high yield and purity. It is also stable under various environmental conditions, making it easy to store and transport. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which requires careful handling and disposal.

Future Directions

Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate has significant potential for future research. Several studies have reported its anti-inflammatory, antimicrobial, antifungal, and antitumor properties. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications. Future research should focus on identifying the specific signaling pathways and molecular targets modulated by this compound. Additionally, more studies are needed to evaluate its safety and efficacy in vivo. Finally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with diverse pharmacological properties.

Scientific Research Applications

Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate has been extensively studied for its potential pharmacological properties. Several studies have reported its anti-inflammatory, antimicrobial, antifungal, and antitumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. It has also been reported to exhibit potent antimicrobial and antifungal activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeast. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

properties

IUPAC Name

methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-14-10(13(16)17-2)12(18-8)11(15)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIDTJBBOHQPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 4
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.